Cas no 2248306-34-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate is a specialized chemical compound featuring a unique structural combination of an isoindole-1,3-dione core and a cyclopentylmethyl carbamoyl urea moiety. This structure confers potential reactivity and binding properties, making it of interest in pharmaceutical and agrochemical research. The compound’s hybrid architecture may enhance stability and bioavailability, while its functional groups allow for further derivatization or targeted interactions. Its precise physicochemical properties, such as solubility and melting point, depend on the specific substitution pattern, warranting careful handling under controlled conditions. This molecule is primarily utilized in exploratory synthesis and as an intermediate in the development of biologically active agents.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate structure
2248306-34-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate
CAS No:2248306-34-3
MF:C17H19N3O5
MW:345.349864244461
CID:6284021
PubChem ID:165891164
Update Time:2025-05-22

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6517938
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate
    • 2248306-34-3
    • Inchi: 1S/C17H19N3O5/c21-14(10-19-17(24)18-9-11-5-1-2-6-11)25-20-15(22)12-7-3-4-8-13(12)16(20)23/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,18,19,24)
    • InChI Key: KRNVBUAVRKGQBP-UHFFFAOYSA-N
    • SMILES: O=C(NCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)NCC1CCCC1

Computed Properties

  • Exact Mass: 345.13247072g/mol
  • Monoisotopic Mass: 345.13247072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 105Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate

Research Briefing on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate (CAS: 2248306-34-3)

Recent studies on the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate (CAS: 2248306-34-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been the focus of several investigations aimed at understanding its pharmacological properties, mechanism of action, and potential applications in disease treatment.

One of the key areas of research has been the compound's role as a modulator of specific biological pathways. Preliminary in vitro studies have demonstrated its ability to interact with certain protein targets, suggesting a possible mechanism for its biological activity. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the compound's binding interactions at the molecular level.

In addition to its structural characterization, recent pharmacological evaluations have explored the compound's efficacy in various disease models. Studies have reported promising results in the context of inflammatory and autoimmune disorders, where the compound exhibited significant inhibitory effects on key inflammatory markers. These findings have spurred further interest in its development as a potential therapeutic candidate.

The synthesis and optimization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic properties, such as enhanced bioavailability and reduced toxicity. These developments are critical for the compound's progression into preclinical and clinical trials.

Despite these advancements, challenges remain in fully understanding the compound's safety profile and long-term effects. Ongoing studies are addressing these gaps through comprehensive toxicological assessments and in vivo experiments. The integration of computational modeling and high-throughput screening techniques is expected to further accelerate the discovery of optimized variants with superior therapeutic potential.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(cyclopentylmethyl)carbamoyl]amino}acetate represents a promising candidate in the realm of chemical biology and drug development. Its unique structural attributes and demonstrated biological activities warrant continued investigation, with the potential to yield innovative treatments for a range of medical conditions. Future research directions will likely focus on refining its pharmacological properties and advancing it through the drug development pipeline.

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